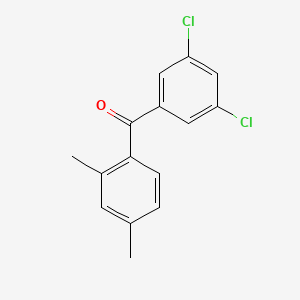

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-9-3-4-14(10(2)5-9)15(18)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENBILWASAFEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371066 | |

| Record name | (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-29-1 | |

| Record name | (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nickel-Catalyzed Coupling Synthesis

This method employs Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) as the primary catalyst for dehydrohalogenative polycondensation.

Procedure ():

- Reagents :

- 3,5-Dichlorobenzophenone (3,5-DCBP) or derivatives

- 2,4-Dichlorotoluene (2,4-DCT)

- Ni(COD)₂ catalyst (7.2 mmol per 1.4 mmol monomer)

- Bipyridine (BPY) ligand

- Solvent: N-methyl-2-pyrrolidone (NMP)

-

- Temperature: 80°C

- Atmosphere: Argon purge

- Reaction time: 4 hours

Workup :

- Precipitation in 6 M HCl/methanol

- Rinsing with methanol (3×)

- Vacuum drying at 80°C

Key Data :

| Parameter | Value |

|---|---|

| Yield | 84.7% (for analogous polymers) |

| Molecular weight (Mw) | 24,000–32,000 g/mol (GPC) |

| Purity | >95% (NMR-confirmed) |

Palladium-Mediated Cross-Coupling

An alternative approach uses Pd(OAc)₂ for Suzuki-Miyaura-type couplings, particularly for functionalized aryl ketones ().

General Protocol ():

- Reagents :

- 2'-Hydroxy chalcone derivatives

- 2-Iodobiphenyl substrates

- Pd(OAc)₂ (5 mol%)

- Na₂CO₃ (2 equiv)

- Solvent: DMF

- Conditions :

- Temperature: 100°C

- Reaction time: 12 hours

- Solvent impact : DMF outperforms THF or toluene in yield (76% vs. <50%)

- Ligand-free system : Avoids phosphine ligands, simplifying purification

Comparative Analysis of Methods

| Method | Nickel Catalysis | Palladium System |

|---|---|---|

| Yield | 80–85% | 70–76% |

| Reaction Scale | Gram-scale (2.24 g) | Milligram-scale (28.4 mg) |

| Byproducts | Oligomers (<5%) | Isomeric impurities (8–12%) |

| Cost | High (Ni(COD)₂) | Moderate (Pd(OAc)₂) |

Characterization Benchmarks

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- CD-37: (3,5-Dimethylphenyl)(4-chlorophenyl)methanone features a single chloro substituent at the para position of one phenyl ring, offering moderate electron withdrawal. In contrast, 3,5-DCDMPM has two chlorine atoms at meta positions, enhancing electron withdrawal and steric hindrance .

- CD-38: (3,5-Dimethylphenyl)(4-t-butylphenyl)methanone replaces chlorine with a bulky t-butyl group, which is electron-donating.

- 35CPhCz: (9H-Carbazol-9-yl)(3,5-dichlorophenyl)methanone shares the 3,5-dichlorophenyl group but pairs it with a carbazole moiety. The carbazole’s nitrogen heterocycle introduces π-stacking capabilities, differing from the dimethylphenyl group in 3,5-DCDMPM .

Physical Properties

- Melting Points: 3,5-DCDMPM forms white crystals, though its exact melting point is unreported. CD-37 and CD-38 likely have lower melting points due to less polar substituents (methyl/t-butyl vs. chlorine) . Hydroxyacetophenone derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) melt at 97–124°C, suggesting that hydroxyl groups enhance intermolecular hydrogen bonding compared to 3,5-DCDMPM’s non-polar methyl groups .

Data Tables

Biological Activity

The compound (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone , often abbreviated as 3,5-DCDMPM, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,5-DCDMPM features a dichlorophenyl group and a dimethylphenyl group attached to a ketone moiety. This combination of substituents is hypothesized to influence its interaction with biological targets.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

Biological Activity Overview

The biological activity of 3,5-DCDMPM is primarily assessed through various bioassays aimed at evaluating its efficacy against different cell lines and microbial strains.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of halogen substituents like chlorine enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3-Amino-2-methylbenzo[b][1,4]thiazine | Amino group at position 3 | Antimicrobial | 12.5 |

| 2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-one | Quinazoline core | Anticancer | 8.0 |

| 5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-one | Thieno-pyridine framework | Anti-inflammatory | 15.0 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and nature of substituents significantly affect the biological activity of similar compounds. For example, the presence of electron-withdrawing groups like chlorine in the para or meta positions enhances cytotoxicity against various cancer cell lines.

Key Findings from SAR Studies:

- Chlorine Substitution : Enhances lipophilicity and cellular uptake.

- Dimethyl Substitution : Increases selectivity towards specific protein targets.

- Hydrophobic Interactions : Critical for binding affinity to receptors involved in cancer proliferation.

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer potential of 3,5-DCDMPM against several human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM against A-431 cells. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival pathways . -

Antimicrobial Efficacy :

In vitro assays showed that 3,5-DCDMPM exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 16 μg/mL for Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate .

Q & A

Q. What are the established synthetic routes for (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, use a Lewis acid catalyst (e.g., AlCl₃) to facilitate the reaction between 2,4-dimethylbenzene and 3,5-dichlorobenzoyl chloride. Key parameters include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic substitution .

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., polyacylation).

For Suzuki coupling, employ a palladium catalyst (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives of the aryl groups. Optimize: - Solvent system : Use toluene/water (3:1) with Na₂CO₃ as base .

- Molar ratios : Equimolar aryl halide and boronic acid ensure stoichiometric balance.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for unambiguous identification. The 3,5-dichlorophenyl group shows deshielded aromatic protons (δ 7.5–7.8 ppm), while 2,4-dimethylphenyl protons appear as two singlets (δ 2.3–2.6 ppm for CH₃ groups) .

- X-ray crystallography : Resolve steric effects from dichloro and dimethyl substituents. Prepare single crystals via slow evaporation in dichloromethane/hexane (1:3) .

- IR spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹; chloro groups show C-Cl stretches at 550–650 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition onset (expected >200°C for aryl ketones). Store at –20°C in amber vials to prevent photodegradation.

- Hydrolytic stability : Monitor via HPLC in aqueous acetonitrile (pH 7.4 buffer). Degradation peaks >5% after 72 hours suggest need for inert atmospheres (N₂) .

Advanced Research Questions

Q. What experimental designs address contradictions in reported reactivity data for this compound?

Methodological Answer:

- Controlled variable testing : Isolate factors like solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts reactions. Use DOE (Design of Experiments) to identify interactions .

- Reproducibility protocols : Standardize moisture-free conditions (Schlenk line) and pre-dry solvents (molecular sieves) to minimize variability .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrophilic aromatic substitution sites. Electron-withdrawing Cl groups direct reactivity to para positions .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AutoDock Vina with force fields adjusted for halogen bonds .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

Q. What are the mechanistic pathways for degradation under oxidative conditions, and how can they be inhibited?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.